5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C11H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These studies often focus on their effects on the central nervous system and their potential as treatments for neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of a wide range of products .
Mechanism of Action
The mechanism of action of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can influence various physiological processes, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Pipecolic acid (piperidine-2-carboxylic acid): Similar in structure but lacks the cyclopentyl group.
Cyclohexylpiperidine: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
5-cyclopentylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHDBHUTPRMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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